Serylmethionine

Description

Structural Characterization of Serylmethionine

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Systematic Identification

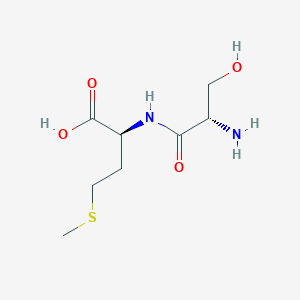

This compound is systematically identified as (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid . Its SMILES notation, CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)N, reflects the L-configuration of both amino acids and the peptide bond linking the carboxyl group of serine to the amino group of methionine. The InChIKey PBUXMVYWOSKHMF-WDSKDSINSA-N uniquely identifies its stereochemical configuration.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₄S |

| Molecular Weight | 236.29 g/mol |

| CAS Number | 3227-09-6 |

| ChEBI ID | CHEBI:74817 |

| HMDB ID | HMDB0029045 |

Table 1: Core Molecular Identifiers of this compound

Peptide Bond Geometry and Torsional Angle Analysis

The peptide bond between serine and methionine adopts a trans configuration due to steric and electronic stabilization. Torsional angles (Φ and Ψ) are constrained by the peptide bond geometry, though experimental data for this compound is limited. Comparative studies on isomeric dipeptides (e.g., Gly-Met vs. Met-Gly) reveal that backbone flexibility is influenced by side-chain interactions.

Spectroscopic Profiling Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

This compound’s NMR profile combines signals from serine’s hydroxyl (-OH) and methionine’s thioether (-SCH₃) groups. Predicted ¹H NMR shifts (600 MHz, D₂O) include:

- Serine backbone : δ 3.8–4.2 ppm (α-CH), δ 3.6–3.9 ppm (β-CH₂)

- Methionine side chain : δ 2.1 ppm (SCH₃)

- Peptide NH : δ 7.5–8.0 ppm (amide proton)

Table 2: Predicted ¹H NMR Shifts for this compound

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry identifies this compound via its molecular ion [M+H]⁺ at m/z 237. Fragmentation patterns include:

- Primary cleavage : Loss of H₂O (m/z 219) from serine’s hydroxyl group.

- Secondary cleavage : Breakage of the peptide bond yielding m/z 104 (serine fragment) and m/z 133 (methionine fragment).

Table 3: Major MS Fragments of this compound

| Fragment | m/z | Origin |

|---|---|---|

| [M+H]⁺ | 237 | Intact ion |

| [M+H-H₂O]⁺ | 219 | Dehydration |

| Serine fragment | 104 | Peptide bond cleavage |

| Methionine fragment | 133 | Peptide bond cleavage |

Comparative Conformational Analysis with Related Dipeptides

Conformational Flexibility vs. Met-Ser

This compound (Ser-Met) and its isomer Met-Ser differ in backbone geometry due to the sequence inversion. Met-Ser adopts a trans-peptide bond with a more extended conformation, while Ser-Met exhibits greater side-chain flexibility due to serine’s hydroxyl group.

| Property | This compound (Ser-Met) | Met-Ser |

|---|---|---|

| Peptide bond configuration | trans | trans |

| Side-chain interactions | Serine OH ↔ backbone NH | Methionine SCH₃ steric |

| Conformational rigidity | Moderate | Higher |

Table 4: Structural Comparison of Ser-Met and Met-Ser

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S/c1-15-3-2-6(8(13)14)10-7(12)5(9)4-11/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUXMVYWOSKHMF-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186018 | |

| Record name | Serylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3227-09-6 | |

| Record name | L-Seryl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3227-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003227096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Serylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Serylmethionine can be synthesized through peptide coupling reactions involving serine and methionine. The typical synthetic route involves the activation of the carboxyl group of methionine, followed by coupling with the amino group of serine under controlled conditions . Common reagents used in this process include carbodiimides and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using proteases or chemical synthesis through solid-phase peptide synthesis (SPPS). The choice of method depends on the desired purity and scale of production .

Chemical Reactions Analysis

Types of Reactions

Serylmethionine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in methionine can be oxidized to form methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can convert methionine sulfoxide back to methionine.

Substitution: The amino and hydroxyl groups in serine can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Methionine.

Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Biochemical Research Applications

Serylmethionine plays a significant role in biochemical research, particularly in studies related to protein synthesis and metabolic pathways. Its involvement in the methionine cycle is crucial for cellular functions, including methylation reactions that regulate gene expression and cellular signaling.

This compound has been explored for its therapeutic potential across various medical conditions, including its antioxidant properties and regulation of inflammatory responses. Research indicates that it may offer benefits in treating conditions such as ischemic acute renal failure, colitis, and neurodegenerative diseases.

Case Study: Therapeutic Effects on Ischemic Acute Renal Failure

A study investigated the effects of this compound on renal function in animal models of ischemic acute renal failure. The results showed that administration of this compound significantly improved renal function markers compared to control groups. This suggests its potential as a protective agent against kidney injury.

Table 2: Medical Applications of this compound

| Condition | Potential Benefits |

|---|---|

| Ischemic Acute Renal Failure | Renal protection and improved function |

| Colitis | Anti-inflammatory effects |

| Alzheimer’s Disease | Neuroprotective properties |

Industrial Applications

In the industrial sector, this compound is utilized in the production of bioactive peptides and nutritional supplements. Its role as a model compound in peptide synthesis is particularly valuable for developing new pharmaceuticals.

Table 3: Industrial Uses of this compound

| Application | Description |

|---|---|

| Peptide Synthesis | Model compound for studying peptide bond formation |

| Nutritional Supplements | Component in formulations aimed at enhancing health |

| Pharmaceutical Development | Reference compound in drug discovery |

Molecular Mechanism Insights

- Methylation Reactions : Methionine contributes to the methylation of DNA and proteins, influencing gene expression.

- Antioxidant Activity : The compound may help mitigate oxidative stress through its antioxidant properties.

Mechanism of Action

Serylmethionine exerts its effects primarily through its role as a methyl donor in cellular methylation reactions. These methylation reactions are crucial for regulating gene expression, chromatin structure, and cellular signaling pathways. The compound is involved in the methionine cycle, which is essential for the synthesis and recycling of methionine and its derivative, S-adenosylmethionine (SAM).

Comparison with Similar Compounds

L-Selenomethionine

- Structural Similarity : Replaces sulfur in methionine with selenium, creating a selenium-analogue.

- Functional Contrast: Selenomethionine is primarily studied for its role in selenium supplementation and antioxidant activity (e.g., as a substrate for glutathione peroxidase). Unlike serylmethionine, it integrates into proteins nonspecifically, affecting redox homeostasis .

- Research Findings : Toxicological studies highlight its bioaccumulation risks in mammals, contrasting with this compound’s transient presence in food systems .

S-Adenosyl-L-Methionine (SAMe)

- Structural Difference: SAMe features an adenosyl group attached to methionine’s sulfur atom, forming a high-energy methyl donor.

Ergothioneine

- Structural Difference : A histidine-derived thione compound with a sulfhydryl group.

- Functional Similarity : Both compounds exhibit antioxidant properties. In dairy, ergothioneine and this compound are discriminant metabolites, but ergothioneine shows higher abundance in centrifugation-processed creams (Log2FC = 8.35 vs. This compound’s -15.92) .

- Bioactivity : Ergothioneine is a recognized cytoprotectant, while this compound’s bioactivity is context-dependent, e.g., flavor modulation in mushrooms .

Modified Methionine Derivatives

N-Acetyl-D-Methionine

N-Cbz-L-Methionine

- Structural Modification: Carbobenzoxy (Cbz) protection of the amino group.

- Applications : A synthetic intermediate in peptide chemistry, contrasting with this compound’s natural occurrence in food systems .

Context-Dependent Metabolites in Food Systems

Table 1. Key discriminant compounds in food metabolomics compared to this compound. VIP scores >1 indicate significant discriminatory power.

Research Implications and Gaps

- Structural-Activity Relationships: The serine moiety in this compound may confer unique solubility or receptor-binding properties compared to selenomethionine or SAMe.

- Toxicological Profile: Unlike selenomethionine or SAMe , this compound lacks comprehensive safety data, necessitating further study.

- Biotechnological Potential: Its role in flavor and bioactive compound synthesis (e.g., in mushrooms) suggests applications in food science and nutraceuticals .

Biological Activity

Serylmethionine (Ser-Met) is a dipeptide composed of L-serine and L-methionine, with the chemical formula C₈H₁₆N₂O₄S. This compound has garnered attention in biochemical research due to its potential roles in metabolic pathways, protein synthesis, and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies from diverse sources.

This compound is characterized as a dipeptide that plays a significant role in various biological processes. Its structure allows it to participate in metabolic pathways involving amino acids, particularly those related to protein synthesis and cellular metabolism.

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₄S |

| Molecular Weight | 208.29 g/mol |

| CAS Number | 151087 |

2.1 Protein Synthesis

This compound is involved in protein synthesis, acting as a substrate for various enzymatic reactions. Studies indicate that it may enhance the efficiency of protein translation by providing essential amino acids necessary for the formation of polypeptides.

2.2 Metabolic Pathways

Research has shown that this compound participates in critical metabolic pathways, including:

- Methionine Metabolism : this compound contributes to the methionine cycle, which is vital for methylation processes in cells. Methylation is crucial for DNA repair, gene expression regulation, and the synthesis of neurotransmitters .

- Antioxidant Activity : As a sulfur-containing amino acid derivative, this compound may exhibit antioxidant properties, helping to mitigate oxidative stress within cells .

3.1 Case Study on Dairy Creams

A study investigating the microbiological quality and chemical profiles of dairy creams highlighted the presence of various metabolites, including amino acids like this compound. The findings suggested that the metabolic profiles could influence the nutritional quality of dairy products .

3.2 Metabolomic Profiling

In a comprehensive metabolomic analysis, researchers identified different metabolites associated with various storage conditions of food products. This compound was included in these profiles, indicating its relevance in food chemistry and potential health benefits when consumed .

4. Therapeutic Applications

This compound's biochemical properties suggest potential therapeutic applications:

- Nutritional Supplementation : Due to its role in protein synthesis and metabolism, this compound may serve as a beneficial supplement for individuals with dietary deficiencies in methionine or serine.

- Clinical Research : Ongoing studies are exploring its efficacy in improving muscle recovery post-exercise and enhancing overall metabolic health .

5. Conclusion

This compound represents a significant compound within the realm of biochemistry and nutrition. Its involvement in protein synthesis, metabolic pathways, and potential therapeutic applications underscores its importance as a dipeptide. Further research is essential to fully elucidate its biological activity and explore its implications for health and disease management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.